molecular formula C21H27N3OS B1670133 Dechloro perphenazine CAS No. 3533-97-9

Dechloro perphenazine

カタログ番号: B1670133
CAS番号: 3533-97-9
分子量: 369.5 g/mol
InChIキー: RAUZVPIJXZDXLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dechloro perphenazine is a chemical compound that serves as the dechlorinated analogue of perphenazine. Perphenazine is a well-known antipsychotic medication used primarily to treat schizophrenia and severe nausea and vomiting. This compound retains similar pharmacological properties but lacks the chlorine atom present in perphenazine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dechloro perphenazine involves the removal of the chlorine atom from perphenazine. This can be achieved through various chemical reactions, including reductive dechlorination. The process typically involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation under specific conditions .

Industrial Production Methods: Industrial production of this compound follows a similar pathway to its laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

化学反応の分析

Types of Reactions: Dechloro perphenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives .

科学的研究の応用

Antipsychotic Properties

Dechloro perphenazine exhibits significant activity as an antagonist at dopamine D2 receptors, similar to its parent compound. This mechanism is crucial for managing symptoms associated with psychotic disorders such as schizophrenia. Studies indicate that the compound retains efficacy in reducing symptoms like hallucinations and delusions while potentially presenting a different side effect profile compared to traditional antipsychotics.

Anti-emetic Effects

Beyond its antipsychotic properties, this compound has been explored for its anti-emetic effects, particularly in treating severe nausea and vomiting associated with conditions like hyperemesis gravidarum in pregnant women. Its effectiveness in controlling violent nausea has been documented, showcasing its versatility in clinical settings.

Model Compound for Dechlorination Studies

In chemical research, this compound serves as a model compound to study the effects of dechlorination on pharmacological activity. Researchers utilize it to understand how structural modifications influence drug efficacy and safety profiles.

Receptor Interaction Studies

This compound is instrumental in studies investigating the interactions of phenothiazines with various biological targets. Its binding affinity for dopamine receptors and potential altered interactions with serotonin receptors provide insights into structure-activity relationships within this drug class .

Treatment-Resistant Schizophrenia

A notable case involved a patient with treatment-resistant schizophrenia who had previously shown inadequate responses to multiple antipsychotic medications. Upon administration of perphenazine (which shares pharmacological similarities with this compound), significant improvements were observed in the patient's symptoms, measured using the Positive and Negative Syndrome Scale (PANSS). The patient demonstrated a 41% reduction in PANSS scores after treatment, indicating the potential effectiveness of this class of drugs .

Hyperemesis Gravidarum

Another case study highlighted the use of this compound in managing hyperemesis gravidarum during pregnancy. The compound effectively controlled severe nausea and vomiting, providing a critical therapeutic option for affected patients.

作用機序

Dechloro perphenazine exerts its effects primarily by binding to dopamine D1 and D2 receptors, inhibiting their activity. This action helps to alleviate symptoms of psychosis by reducing dopamine-mediated neurotransmission. Additionally, the compound binds to alpha-adrenergic receptors and sigma receptors, contributing to its overall pharmacological profile .

類似化合物との比較

Uniqueness: this compound is unique due to the absence of the chlorine atom, which may result in different pharmacokinetic and pharmacodynamic properties compared to its chlorinated counterparts. This structural difference can influence its binding affinity to various receptors and its overall therapeutic efficacy .

生物活性

Dechloro perphenazine is a derivative of perphenazine, a well-known antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, clinical studies, and comparative efficacy with other antipsychotics.

This compound shares structural similarities with perphenazine, differing mainly in the absence of a chlorine atom. This alteration may impact its pharmacokinetic and pharmacodynamic properties.

  • Molecular Formula : C₂₁H₂₆N₃OS
  • Molecular Weight : 403.969 g/mol
  • Density : 1.3 g/cm³
  • Melting Point : 353.39 °C
  • Boiling Point : 580.4 °C at 760 mmHg

This compound exhibits its antipsychotic effects primarily through antagonism of several neurotransmitter receptors:

  • Dopamine Receptors : It has a high affinity for D2 and D3 receptors, which are implicated in the pathophysiology of schizophrenia.
  • Serotonin Receptors : It inhibits the 5-HT2A receptor, which may contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.
  • Adrenergic Receptors : It also interacts with alpha-1A adrenergic receptors, which may influence its side effect profile.
  • Histamine Receptors : Antagonism at H1 receptors can lead to sedative effects.

The binding affinities (Ki values) for these receptors are as follows:

ReceptorKi (nM)
5-HT2A5.6
Alpha-1A10
D20.765
D30.13
D2L3.4
H18

Clinical Efficacy and Case Studies

The clinical efficacy of this compound has been explored in various studies, primarily focusing on its use in schizophrenia treatment. Below are key findings from notable studies:

  • Efficacy Compared to Placebo :
    A systematic review indicated that patients receiving this compound showed significant improvements in global state compared to those receiving placebo treatment (RR 0.32; CI 0.13 to 0.78) .
  • Comparison with Other Antipsychotics :
    • In trials comparing this compound with low-potency antipsychotics, it was found that this compound had a lower incidence of severe toxicity (42% vs. 69% for low-potency antipsychotics) .
    • A study involving depot formulations revealed that while this compound was effective, it required more anticholinergic medications to manage extrapyramidal symptoms compared to other depot antipsychotics .
  • Side Effects Profile :
    The side effects associated with this compound were generally mild, primarily consisting of parkinsonian features that were reversible upon dosage adjustment or adjunctive treatment with anticholinergics .

Comparative Analysis

A comparison table summarizing the efficacy and side effects of this compound against other common antipsychotics is presented below:

AntipsychoticEfficacy (Global State Improvement)Side Effects (Extrapyramidal Symptoms)Comments
This compoundSignificant improvementModerate incidenceEffective for both positive and negative symptoms
HaloperidolSignificant improvementHigh incidenceHigher risk of severe extrapyramidal symptoms
ChlorpromazineModerate improvementLow incidenceMore sedative effects
OlanzapineSignificant improvementLow incidenceFewer extrapyramidal symptoms

特性

IUPAC Name

2-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c25-17-16-23-14-12-22(13-15-23)10-5-11-24-18-6-1-3-8-20(18)26-21-9-4-2-7-19(21)24/h1-4,6-9,25H,5,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUZVPIJXZDXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3533-97-9
Record name Dechloro perphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003533979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DECHLORO PERPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725URK91YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dechloro perphenazine
Reactant of Route 2
Reactant of Route 2
Dechloro perphenazine
Reactant of Route 3
Reactant of Route 3
Dechloro perphenazine
Reactant of Route 4
Reactant of Route 4
Dechloro perphenazine
Reactant of Route 5
Dechloro perphenazine
Reactant of Route 6
Dechloro perphenazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。